molecular formula C23H21FN2O3S B2626683 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954679-61-9

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2626683
CAS RN: 954679-61-9
M. Wt: 424.49
InChI Key: RBALXQZBWKVAHE-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known to possess various biological activities such as anticancer, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Synthesis of Fluorinated Heterocycles: Research demonstrates the synthesis of various fluorinated heterocycles, highlighting their importance in pharmaceutical and agrochemical industries. This includes the use of benzamides like 3-fluoro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in rhodium-catalyzed C-H activation of arenes/alkenes and coupling reactions (Wu et al., 2017).
  • Cobalt-Catalyzed Reactions: The compound has been used in cobalt-catalyzed C-H activation/annulation reactions with fluoroalkylated alkynes, producing 3- and 4-fluoroalkylated isoquinolinones. These reactions are significant for synthesizing compounds with potential pharmaceutical applications (Kumon et al., 2021).

Applications in Biochemistry and Medicine

  • Radiotracer Synthesis: A study in 2007 highlighted the synthesis of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. This indicates a potential application of similar compounds in cancer diagnosis and imaging (Tu et al., 2007).
  • Antimicrobial Agents: Fluorine-containing benzamide derivatives, like the compound , have been investigated for their potential as antimicrobial agents. Some compounds synthesized with similar structures showed notable antimicrobial potency (Desai et al., 2013).
  • Anticancer Research: Substituted tetrahydroisoquinolines, sharing structural similarities with the compound, have been synthesized as potential anticancer agents, indicating the relevance of similar compounds in developing new cancer treatments (Redda et al., 2010).

properties

IUPAC Name

3-fluoro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-5-9-22(10-6-16)30(28,29)26-12-11-17-7-8-21(14-19(17)15-26)25-23(27)18-3-2-4-20(24)13-18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBALXQZBWKVAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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